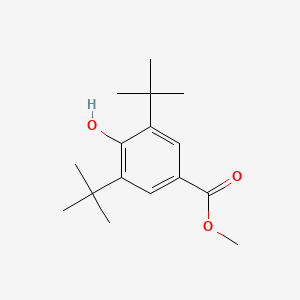

Methyl 3,5-di-tert-butyl-4-hydroxybenzoate

Description

3,5-Bis(1,1-dimethylethyl)-4-hydroxy-benzoic acid ethyl ester is a benzoate ester.

Properties

IUPAC Name |

methyl 3,5-ditert-butyl-4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O3/c1-15(2,3)11-8-10(14(18)19-7)9-12(13(11)17)16(4,5)6/h8-9,17H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPVYFJALDJUSOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90947975 | |

| Record name | Methyl 3,5-di-tert-butyl-4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90947975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2511-22-0 | |

| Record name | Methyl 3,5-bis(1,1-dimethylethyl)-4-hydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2511-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3,5-bis-tert-butyl-4-hydroxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002511220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3,5-di-tert-butyl-4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90947975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3,5-bis-tert-butyl-4-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.936 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Methyl 3,5-di-tert-butyl-4-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,5-di-tert-butyl-4-hydroxybenzoate is a synthetic aromatic compound characterized by a benzoate core substituted with two bulky tert-butyl groups and a hydroxyl group. This sterically hindered phenolic compound is of significant interest in various scientific and industrial fields, primarily for its antioxidant properties. The presence of the tert-butyl groups ortho to the hydroxyl group enhances its stability and modulates its reactivity, making it a valuable subject for research in medicinal chemistry, materials science, and as a potential intermediate in the synthesis of more complex molecules.

This technical guide provides an in-depth overview of the chemical and physical properties of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate, detailed experimental protocols for its synthesis and analysis, and a summary of its key spectral data.

Chemical and Physical Properties

The fundamental chemical and physical properties of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate are summarized in the tables below, providing a comprehensive overview for researchers.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| IUPAC Name | methyl 3,5-di-tert-butyl-4-hydroxybenzoate | [1] |

| Synonyms | Methyl 3,5-bis-tert-butyl-4-hydroxybenzoate, 2,6-Di-tert-butyl-4-methoxycarbonylphenol | [1] |

| CAS Number | 2511-22-0 | [1][2] |

| Molecular Formula | C₁₆H₂₄O₃ | [1] |

| Molecular Weight | 264.36 g/mol | [1] |

| Appearance | White to cream or yellow crystals/powder | |

| Melting Point | 164.5 - 165.2 °C | [3] |

Table 2: Chromatographic and Spectroscopic Data

| Data Type | Description | Reference(s) |

| GC-MS | Kovats Retention Index (Standard non-polar): 1872 | [1] |

| m/z Top Peak: 249 | [1] | |

| m/z 2nd Highest: 264 | [1] | |

| m/z 3rd Highest: 250 | [1] | |

| ¹H NMR | Data available, see spectral data section | [1] |

| ¹³C NMR | Data available, see spectral data section | [1][4] |

| FTIR | Data available, see spectral data section | |

| UV-Vis | Data available | [1] |

| Raman | Data available | [5] |

Experimental Protocols

This section details the methodologies for the synthesis, purification, and analysis of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate.

Synthesis: Esterification of 3,5-di-tert-butyl-4-hydroxybenzoic acid

The synthesis of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate is typically achieved through the Fischer esterification of 3,5-di-tert-butyl-4-hydroxybenzoic acid with methanol, using an acid catalyst. The following protocol is based on established methods.[3]

Materials:

-

3,5-di-tert-butyl-4-hydroxybenzoic acid

-

Methanol (reagent grade)

-

p-Toluenesulfonic acid (catalyst)

-

Saturated sodium bicarbonate solution

-

Distilled water

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Stirring hotplate

-

Apparatus for vacuum filtration (Büchner funnel and flask)

-

Rotary evaporator

Procedure:

-

In a 1000 mL three-necked flask, combine 3,5-di-tert-butyl-4-hydroxybenzoic acid (250g, 1.0 mol) and methanol (278g, 8.69 mol).

-

With stirring, heat the mixture to 65°C to dissolve the solid.

-

Add p-toluenesulfonic acid (32g, 0.186 mol) to the solution.

-

Heat the reaction mixture to reflux and maintain for 11 hours.

-

After the reflux period, allow the mixture to cool to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the resulting solid, add a saturated solution of sodium bicarbonate and stir to neutralize the acidic catalyst.

-

Wash the solid with distilled water until the washings are neutral.

-

Collect the solid product by vacuum filtration.

-

Dry the purified Methyl 3,5-di-tert-butyl-4-hydroxybenzoate in a vacuum oven at 30-60°C.[3]

Spectroscopic Analysis

Sample Preparation:

-

Dissolve 5-25 mg of the purified product in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

Cap the NMR tube and gently invert to mix.

Data Acquisition (Illustrative Parameters):

-

Instrument: Bruker AM-300 (or equivalent)

-

¹H NMR:

-

Frequency: 300 MHz

-

Solvent: CDCl₃

-

Reference: TMS (δ 0.00 ppm)

-

-

¹³C NMR:

-

Frequency: 75 MHz

-

Solvent: CDCl₃

-

Reference: CDCl₃ (δ 77.16 ppm)

-

Sample Preparation (KBr Pellet):

-

Thoroughly mix a small amount (1-2 mg) of the dry product with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Press the mixture into a transparent pellet using a hydraulic press.

Data Acquisition (Illustrative Parameters):

-

Instrument: Bruker IFS 85 B FT-IR spectrometer (or equivalent)

-

Technique: KBr-Pellet Transmission

-

Spectral Range: 4000-400 cm⁻¹

Sample Preparation:

-

Prepare a stock solution of the compound in a suitable solvent such as dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.

-

Perform serial dilutions as necessary to achieve a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).

Data Acquisition (Illustrative Parameters):

-

Gas Chromatograph: Agilent 7890B (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL (splitless)

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 min

-

Ramp: 10°C/min to 280°C

-

Hold at 280°C for 10 min

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

MS Source Temperature: 230°C

-

MS Quadrupole Temperature: 150°C

-

Scan Range: 50-550 m/z

Spectral Data Interpretation

¹H NMR Spectrum

The proton NMR spectrum is expected to be relatively simple due to the symmetry of the molecule.

-

tert-Butyl Protons: A sharp singlet corresponding to the 18 equivalent protons of the two tert-butyl groups.

-

Aromatic Protons: A singlet for the two equivalent aromatic protons.

-

Hydroxyl Proton: A singlet for the phenolic hydroxyl proton. The chemical shift of this peak can vary depending on concentration and solvent.

-

Methyl Protons: A singlet for the three protons of the methyl ester group.

¹³C NMR Spectrum

The carbon-13 NMR spectrum will show distinct signals for the different carbon environments.

-

Carbonyl Carbon: A signal in the downfield region characteristic of an ester carbonyl group.

-

Aromatic Carbons: Signals corresponding to the substituted and unsubstituted aromatic carbons.

-

tert-Butyl Carbons: Two signals for the quaternary and methyl carbons of the tert-butyl groups.

-

Methyl Carbon: A signal for the methyl carbon of the ester group.

FTIR Spectrum

The infrared spectrum will exhibit characteristic absorption bands for the functional groups present.

-

O-H Stretch: A broad band in the region of 3600-3200 cm⁻¹ corresponding to the phenolic hydroxyl group.

-

C-H Stretch: Sharp peaks just below 3000 cm⁻¹ for the aliphatic C-H bonds of the tert-butyl and methyl groups, and potentially weaker bands above 3000 cm⁻¹ for the aromatic C-H bonds.

-

C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ characteristic of the ester carbonyl group.

-

C=C Stretch: Aromatic ring stretching vibrations in the 1600-1450 cm⁻¹ region.

-

C-O Stretch: Bands in the 1300-1000 cm⁻¹ region corresponding to the C-O stretching of the ester and phenol.

Mass Spectrum

The electron ionization mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A peak at m/z = 264.

-

Major Fragments: Loss of a methyl group (-CH₃, m/z = 249) and loss of a methoxy group (-OCH₃) are expected fragmentation pathways.

Safety and Handling

Methyl 3,5-di-tert-butyl-4-hydroxybenzoate is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]

-

Precautionary Statements: P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

-

It is recommended to handle this compound in a well-ventilated area or a fume hood.

Conclusion

This technical guide has provided a detailed overview of the chemical properties, synthesis, and analysis of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate. The information presented is intended to be a valuable resource for researchers, scientists, and professionals in drug development and related fields. The provided experimental protocols, while based on available literature, should be adapted and optimized for specific laboratory conditions. The unique structural features of this compound, particularly its sterically hindered phenolic moiety, suggest its potential for further investigation in various applications, including as an antioxidant and a synthetic building block.

References

- 1. Methyl 3,5-bis-tert-butyl-4-hydroxybenzoate | C16H24O3 | CID 75639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. CN106349066A - Synthesis method of methyl 3,5-di-tert-butyl-4-hydroxybenzoate - Google Patents [patents.google.com]

- 4. 3,5-Di-tert-butyl-4-hydroxybenzoic acid(1421-49-4) 13C NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to CAS Number 2511-22-0: Methyl 3,5-di-tert-butyl-4-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, purification, and spectral characterization of the compound with CAS number 2511-22-0, chemically known as Methyl 3,5-di-tert-butyl-4-hydroxybenzoate. This sterically hindered phenolic compound is a notable antioxidant. This document details experimental protocols for its synthesis and purification, presents its spectral data, and explores its biological activities, with a focus on its role as an antioxidant and its potential modulation of cellular signaling pathways.

Chemical and Physical Properties

Methyl 3,5-di-tert-butyl-4-hydroxybenzoate is a white to off-white crystalline solid.[1] Its structure features a benzene ring substituted with two bulky tert-butyl groups ortho to a hydroxyl group, and a methyl ester group para to the hydroxyl group. These bulky tert-butyl groups create steric hindrance around the phenolic hydroxyl group, which is key to its antioxidant activity. The compound is soluble in organic solvents such as ethanol and acetone but has limited solubility in water.

| Property | Value | Reference |

| CAS Number | 2511-22-0 | [2][3] |

| Molecular Formula | C₁₆H₂₄O₃ | [2][4] |

| Molecular Weight | 264.36 g/mol | [2] |

| IUPAC Name | methyl 3,5-di-tert-butyl-4-hydroxybenzoate | [2] |

| Synonyms | 2,6-Di-tert-butyl-4-methoxycarbonylphenol, 3,5-Di-tert-butyl-4-hydroxybenzoic acid methyl ester, 4-(Methoxycarbonyl)-2,6-di-tert-butylphenol | [2] |

| Appearance | White to cream to yellow crystals or powder | [1] |

| Melting Point | 161.5-167.5 °C | [1] |

| Purity (GC) | ≥97.5% | [1] |

Synthesis and Purification

Synthesis Protocol: Esterification of 3,5-di-tert-butyl-4-hydroxybenzoic acid

A common method for the synthesis of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate is the Fischer esterification of 3,5-di-tert-butyl-4-hydroxybenzoic acid with methanol, using an acid catalyst such as p-toluenesulfonic acid.[5]

Materials:

-

3,5-di-tert-butyl-4-hydroxybenzoic acid

-

Methanol (reagent and solvent)

-

p-Toluenesulfonic acid (catalyst)

-

Saturated sodium bicarbonate solution

-

Distilled water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 3,5-di-tert-butyl-4-hydroxybenzoic acid and methanol in a molar ratio between 1.0:2.0 and 1.0:15.0.[5]

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the reaction mixture to reflux at a temperature between 60-80 °C for 8-14 hours.[5]

-

After the reaction is complete, evaporate the excess methanol under reduced pressure.

-

Wash the resulting solid with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.

-

Wash the solid with distilled water until the washings are neutral.

-

Collect the solid product by vacuum filtration.

-

Dry the purified Methyl 3,5-di-tert-butyl-4-hydroxybenzoate in a vacuum oven.[5]

References

- 1. Methyl 3,5-di-tert-butyl-4-hydroxybenzoate, 98% 25 g | Request for Quote [thermofisher.com]

- 2. Methyl 3,5-bis-tert-butyl-4-hydroxybenzoate | C16H24O3 | CID 75639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Page loading... [guidechem.com]

- 5. CN106349066A - Synthesis method of methyl 3,5-di-tert-butyl-4-hydroxybenzoate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Structure Elucidation of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate, a significant antioxidant and a key intermediate in organic synthesis. This document details the methodologies for its synthesis and purification, alongside a thorough analysis of its structural and spectroscopic properties. Quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are presented in structured tables for clarity and comparative analysis. Detailed experimental protocols are provided to ensure reproducibility. Furthermore, this guide includes visual representations of the molecular structure and experimental workflows using Graphviz (DOT language) to facilitate a deeper understanding of the processes involved.

Introduction

Methyl 3,5-di-tert-butyl-4-hydroxybenzoate is a phenolic ester known for its antioxidant properties, which arise from the sterically hindered hydroxyl group on the benzene ring. Its chemical structure makes it a valuable compound in various fields, including the pharmaceutical and polymer industries, where it is utilized to prevent oxidative degradation. The precise elucidation of its structure is paramount for understanding its reactivity, biological activity, and for quality control in its synthesis and application.

This guide serves as a technical resource for professionals engaged in research and development, offering a detailed exposition of the analytical techniques employed to confirm the identity and purity of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate.

Molecular Structure

The molecular structure of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate is characterized by a central benzene ring substituted with two bulky tert-butyl groups at positions 3 and 5, a hydroxyl group at position 4, and a methyl ester group at position 1.

Table 1: Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₁₆H₂₄O₃[1][2] |

| Molecular Weight | 264.36 g/mol [1] |

| IUPAC Name | methyl 3,5-di-tert-butyl-4-hydroxybenzoate[1][2] |

| CAS Number | 2511-22-0[3] |

| Appearance | White to cream or yellow crystals or powder[2] |

| Melting Point | 161.5-167.5 °C[2] |

Synthesis

Methyl 3,5-di-tert-butyl-4-hydroxybenzoate is typically synthesized via the Fischer esterification of 3,5-di-tert-butyl-4-hydroxybenzoic acid with methanol in the presence of an acid catalyst.[4]

Spectroscopic Data for Structure Elucidation

The structure of the synthesized compound is confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 2: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.70 | s | 2H | Aromatic protons (H-2, H-6) |

| 5.45 | s | 1H | Phenolic hydroxyl proton (-OH) |

| 3.88 | s | 3H | Methyl ester protons (-OCH₃) |

| 1.45 | s | 18H | tert-Butyl protons (-C(CH₃)₃) |

Table 3: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 167.0 | Ester carbonyl carbon (C=O) |

| 158.0 | Aromatic carbon attached to -OH (C-4) |

| 138.0 | Aromatic carbons attached to tert-butyl groups (C-3, C-5) |

| 125.0 | Aromatic carbons (C-2, C-6) |

| 122.0 | Aromatic carbon attached to the ester group (C-1) |

| 52.0 | Methyl ester carbon (-OCH₃) |

| 34.5 | Quaternary carbon of tert-butyl groups (-C(CH₃)₃) |

| 30.0 | Methyl carbons of tert-butyl groups (-C(CH₃)₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3640 | Sharp, Medium | O-H stretch (free hydroxyl) |

| 3500-3300 | Broad, Strong | O-H stretch (hydrogen-bonded hydroxyl) |

| 2960 | Strong | C-H stretch (aliphatic, from tert-butyl and methyl groups) |

| 1725 | Strong | C=O stretch (ester carbonyl) |

| 1600, 1480 | Medium | C=C stretch (aromatic ring) |

| 1240 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 5: Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 264 | 100 | [M]⁺ (Molecular ion) |

| 249 | 80 | [M - CH₃]⁺ |

| 233 | 40 | [M - OCH₃]⁺ |

| 205 | 60 | [M - C(CH₃)₃]⁺ |

| 57 | 90 | [C(CH₃)₃]⁺ |

Experimental Protocols

Synthesis of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate[4]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-di-tert-butyl-4-hydroxybenzoic acid (1.0 eq).

-

Reagents Addition: Add methanol (10-15 eq) as both the solvent and reactant. Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.1-0.2 eq).

-

Reaction: Heat the mixture to reflux (approximately 65-75 °C) and maintain for 8-14 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.

-

Neutralization and Extraction: Dissolve the residue in diethyl ether or ethyl acetate and transfer to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure Methyl 3,5-di-tert-butyl-4-hydroxybenzoate as a crystalline solid.

Spectroscopic Analysis

-

¹H and ¹³C NMR Spectroscopy:

-

Dissolve approximately 10-20 mg of the purified product in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

-

Infrared (IR) Spectroscopy:

-

Prepare a potassium bromide (KBr) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin disk.

-

Alternatively, dissolve the sample in a volatile solvent, cast a thin film on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

-

Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a volatile organic solvent such as methanol or dichloromethane.

-

Inject the solution into a Gas Chromatograph-Mass Spectrometer (GC-MS) system.

-

Use a suitable GC column (e.g., a non-polar column) and a temperature program to separate the compound.

-

Acquire the mass spectrum in the electron ionization (EI) mode.

-

Conclusion

The structural elucidation of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate is achieved through a systematic approach combining chemical synthesis and comprehensive spectroscopic analysis. The data obtained from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry are in complete agreement with the proposed structure. The detailed protocols provided in this guide offer a reliable framework for the synthesis and characterization of this important compound, ensuring high purity and accurate identification for research and industrial applications.

References

- 1. Methyl 3,5-bis-tert-butyl-4-hydroxybenzoate | C16H24O3 | CID 75639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 3,5-di-tert-butyl-4-hydroxybenzoate, 98% 25 g | Request for Quote [thermofisher.com]

- 3. scbt.com [scbt.com]

- 4. CN106349066A - Synthesis method of methyl 3,5-di-tert-butyl-4-hydroxybenzoate - Google Patents [patents.google.com]

Spectroscopic Profile of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3,5-di-tert-butyl-4-hydroxybenzoate, a significant antioxidant and a key building block in the synthesis of various organic molecules. This document is intended to serve as a detailed reference for researchers and professionals in the fields of chemistry, pharmacology, and materials science.

Core Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy for Methyl 3,5-di-tert-butyl-4-hydroxybenzoate.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.75 | Singlet | 2H | Ar-H |

| 5.45 | Singlet | 1H | OH |

| 3.86 | Singlet | 3H | O-CH₃ |

| 1.44 | Singlet | 18H | -C(CH₃ )₃ |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 167.3 | C =O |

| 158.3 | C -OH |

| 138.8 | Ar-C -C(CH₃)₃ |

| 126.7 | Ar-C H |

| 122.2 | Ar-C -C=O |

| 52.0 | O-C H₃ |

| 34.5 | -C (CH₃)₃ |

| 30.3 | -C(C H₃)₃ |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3630 | Strong, Sharp | O-H stretch (non-hydrogen bonded) |

| 2960 | Strong | C-H stretch (sp³) |

| 1715 | Strong | C=O stretch (ester) |

| 1595 | Medium | C=C stretch (aromatic) |

| 1435 | Medium | C-H bend (methyl) |

| 1310 | Strong | C-O stretch (ester) |

| 1240 | Strong | O-H bend |

| 1110 | Medium | C-O stretch (ester) |

Sample Preparation: KBr Pellet.

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 264 | 45 | [M]⁺ (Molecular Ion) |

| 249 | 100 | [M - CH₃]⁺ |

| 233 | 20 | [M - OCH₃]⁺ |

| 205 | 15 | [M - C(CH₃)₃]⁺ |

| 57 | 30 | [C(CH₃)₃]⁺ |

Ionization Method: Electron Ionization (EI) at 70 eV.

Table 5: UV-Vis Spectroscopic Data

| λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Solvent |

| 280 | ~2,500 | Ethanol |

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was filtered into a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker AM-300 spectrometer.[1]

-

¹H NMR Acquisition: The ¹H NMR spectrum was acquired at 300 MHz with a spectral width of 12 ppm, a relaxation delay of 1.0 s, and 16 scans.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum was acquired at 75 MHz with a spectral width of 220 ppm, a relaxation delay of 2.0 s, and 1024 scans. Proton decoupling was applied during the acquisition.

-

Data Processing: The raw data were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal (0.00 ppm for ¹H) or the solvent signal (CDCl₃ at 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate (approximately 1-2 mg) was finely ground with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: The FTIR spectrum was recorded on a Bruker IFS 85 B spectrometer.[1]

-

Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of a pure KBr pellet was recorded and subtracted from the sample spectrum.

-

Data Processing: The resulting transmittance spectrum was converted to absorbance, and the peak positions were identified.

Mass Spectrometry (MS)

-

Sample Introduction: The sample was introduced into the mass spectrometer via a gas chromatograph (GC-MS). A dilute solution of the compound in dichloromethane was injected into the GC.

-

Instrumentation: A NIST Mass Spectrometry Data Center referenced instrument was used for the analysis.[1]

-

Gas Chromatography: A non-polar capillary column was used with helium as the carrier gas. The oven temperature was programmed to ramp from an initial temperature to a final temperature to ensure good separation.

-

Mass Spectrometry: The separated components were ionized using electron ionization (EI) at 70 eV. The mass spectrum was recorded over a mass-to-charge (m/z) range of 40-500.

-

Data Analysis: The mass spectrum of the peak corresponding to Methyl 3,5-di-tert-butyl-4-hydroxybenzoate was analyzed to identify the molecular ion and major fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: A stock solution of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate was prepared in ethanol. This stock solution was then serially diluted to an appropriate concentration to ensure that the absorbance reading was within the linear range of the instrument (typically 0.1-1.0).

-

Instrumentation: A standard double-beam UV-Vis spectrophotometer was used.

-

Acquisition: The UV-Vis spectrum was recorded from 200 to 400 nm using a quartz cuvette with a 1 cm path length. A baseline correction was performed using pure ethanol as the blank.

-

Data Analysis: The wavelength of maximum absorbance (λmax) was determined from the spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like Methyl 3,5-di-tert-butyl-4-hydroxybenzoate.

Caption: General workflow for spectroscopic analysis of an organic compound.

References

An In-depth Technical Guide to Methyl 3,5-di-tert-butyl-4-hydroxybenzoate

This technical guide provides a comprehensive overview of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate, a sterically hindered phenolic compound of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical identity, physicochemical properties, synthesis and purification protocols, and insights into its biological activities, particularly its antioxidant potential.

Chemical Identity and Nomenclature

IUPAC Name: Methyl 3,5-di-tert-butyl-4-hydroxybenzoate[1]

Synonyms: A variety of synonyms are used to refer to this compound in literature and commercial listings. These include:

-

Methyl 3,5-bis-tert-butyl-4-hydroxybenzoate[1]

-

3,5-Di-tert-butyl-4-hydroxybenzoic acid methyl ester[1]

-

Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester[1]

-

4-Hydroxy-3,5-di-tert-butylbenzoic acid methyl ester

-

2,6-Di-tert-butyl-4-methoxycarbonylphenol[1]

Physicochemical and Spectral Data

A summary of the key quantitative data for Methyl 3,5-di-tert-butyl-4-hydroxybenzoate is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₄O₃ | [1][2] |

| Molecular Weight | 264.36 g/mol | [1][2] |

| CAS Number | 2511-22-0 | [1][2] |

| Appearance | White to cream or yellow crystals or powder | |

| Melting Point | 161 - 166 °C | |

| Solubility | Soluble in organic solvents such as methanol and ethanol. | |

| ¹H NMR | Spectral data available in public databases. | |

| ¹³C NMR | Spectral data available in public databases. | |

| Mass Spectrometry | Spectral data available in public databases. | |

| Infrared (IR) Spectroscopy | Spectral data available in public databases. |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate are crucial for its application in research and development.

Synthesis of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate

A common and efficient method for the synthesis of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate is through the esterification of 3,5-di-tert-butyl-4-hydroxybenzoic acid. The following protocol is adapted from established procedures.

Materials:

-

3,5-di-tert-butyl-4-hydroxybenzoic acid

-

Methanol (reagent grade)

-

Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3,5-di-tert-butyl-4-hydroxybenzoic acid in an excess of methanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the solution while stirring.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction is typically maintained at this temperature for several hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralization: Carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate.

-

Washing: Wash the organic layer sequentially with water and brine to remove any remaining impurities.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.

Purification:

The crude Methyl 3,5-di-tert-butyl-4-hydroxybenzoate can be purified by recrystallization from a suitable solvent system, such as methanol/water or hexane/ethyl acetate, to obtain a crystalline solid.

Antioxidant Activity Assays

The antioxidant activity of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate can be evaluated using various in vitro assays. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are commonly employed.

DPPH Radical Scavenging Assay:

-

Solution Preparation: Prepare a stock solution of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate in methanol. Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

-

Reaction Mixture: In a 96-well plate or spectrophotometer cuvettes, add different concentrations of the test compound to the DPPH solution. A control containing only methanol and the DPPH solution should be included.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at approximately 517 nm.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: (Abs_control - Abs_sample) / Abs_control * 100. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.

ABTS Radical Scavenging Assay:

-

ABTS Radical Cation Generation: Prepare the ABTS radical cation (ABTS•⁺) by reacting ABTS stock solution (typically 7 mM) with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

-

Dilution: Dilute the ABTS•⁺ solution with ethanol or a buffer solution to an absorbance of approximately 0.70 at 734 nm.

-

Reaction Mixture: Add various concentrations of the test compound to the diluted ABTS•⁺ solution.

-

Incubation: Allow the reaction to proceed for a set time (e.g., 6 minutes) at room temperature.

-

Absorbance Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.

Biological Activity and Signaling Pathways

Methyl 3,5-di-tert-butyl-4-hydroxybenzoate is a member of the hindered phenolic antioxidant family. The primary mechanism of antioxidant action for these compounds involves the donation of a hydrogen atom from the phenolic hydroxyl group to neutralize free radicals, thereby terminating the radical chain reaction.[3][4] The presence of the bulky tert-butyl groups at the ortho positions to the hydroxyl group sterically hinders the resulting phenoxyl radical, enhancing its stability and preventing it from initiating further oxidation.[3][4]

While direct studies on the specific signaling pathways modulated by Methyl 3,5-di-tert-butyl-4-hydroxybenzoate are limited, it is plausible that it may act through pathways known to be influenced by other phenolic antioxidants. One such key pathway is the Keap1-Nrf2 signaling pathway . Many phenolic compounds are known to activate the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), a master regulator of the antioxidant response. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. However, upon exposure to oxidative stress or certain electrophilic compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their upregulation. While this is a likely mechanism, further research is needed to definitively confirm the involvement of the Nrf2 pathway in the biological activity of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate.

Visualizations

The following diagrams illustrate key processes related to Methyl 3,5-di-tert-butyl-4-hydroxybenzoate.

Caption: A generalized workflow for the synthesis and purification of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate.

Caption: The free radical scavenging mechanism of a hindered phenolic antioxidant.

References

- 1. Methyl 3,5-bis-tert-butyl-4-hydroxybenzoate | C16H24O3 | CID 75639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]

- 4. Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties - Vinati Organics Limited. [vinatiorganics.com]

Technical Guide: Solubility of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,5-di-tert-butyl-4-hydroxybenzoate is a synthetic phenolic compound with significant antioxidant properties. Its molecular structure, characterized by a hydroxyl group and two bulky tert-butyl groups on a benzene ring attached to a methyl ester, makes it a valuable compound in various industrial applications, including as a stabilizer in plastics, an antioxidant in fuels, and a potential active pharmaceutical ingredient (API) in drug development. Understanding its solubility in a range of organic solvents is critical for its application, formulation, purification, and for the design of efficient industrial processes.

This technical guide provides an in-depth overview of the solubility of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate. While specific quantitative solubility data is not extensively available in publicly accessible literature, this guide outlines the general solubility characteristics and provides a detailed experimental protocol for its determination.

General Solubility Profile

Methyl 3,5-di-tert-butyl-4-hydroxybenzoate is generally described as a white to off-white crystalline solid. Based on available information, its solubility profile can be summarized as follows:

-

High Solubility: It is reported to be soluble in various organic solvents, including ethanol and acetone. The presence of the methyl ester group and the bulky, nonpolar tert-butyl groups contribute to its affinity for organic media.

-

Limited Solubility: The compound has limited solubility in water. This is attributed to the hydrophobic nature of the tert-butyl groups, which outweighs the hydrophilic contribution of the single hydroxyl and ester groups.

A comprehensive understanding of its quantitative solubility in a variety of organic solvents at different temperatures is essential for practical applications. The following sections provide a framework for obtaining this critical data.

Quantitative Solubility Data

A thorough search of scientific literature did not yield specific quantitative data for the solubility of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate in a range of organic solvents. To facilitate research and development, the following table is provided as a template for recording experimentally determined solubility data.

Table 1: Experimentally Determined Solubility of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate

| Organic Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility (mole fraction, x) |

| Methanol | |||

| Ethanol | |||

| n-Propanol | |||

| Isopropanol | |||

| n-Butanol | |||

| Acetone | |||

| Ethyl Acetate | |||

| Acetonitrile | |||

| Dichloromethane | |||

| Toluene | |||

| Other (specify) |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a liquid solvent. The following protocol is a generalized procedure that can be adapted for Methyl 3,5-di-tert-butyl-4-hydroxybenzoate.

Materials and Equipment

-

Methyl 3,5-di-tert-butyl-4-hydroxybenzoate (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Thermostatic shaker bath with temperature control (e.g., ±0.1 °C)

-

Analytical balance (±0.0001 g)

-

Glass vials or flasks with airtight seals

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer, or gravimetric analysis setup)

Experimental Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of solid Methyl 3,5-di-tert-butyl-4-hydroxybenzoate to a series of vials, each containing a known mass or volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Place the sealed vials in the thermostatic shaker bath set to the desired temperature. Agitate the vials for a sufficient period to ensure that the solid-liquid equilibrium is reached. The required time for equilibration should be determined experimentally by taking measurements at different time intervals until the concentration of the solute in the solution remains constant. A typical equilibration time can range from 24 to 72 hours.

-

Phase Separation: Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for a period (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a known volume of the clear supernatant liquid using a pre-heated or pre-cooled syringe to the experimental temperature to avoid any change in solubility during sampling. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask.

-

Concentration Analysis: Determine the concentration of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate in the filtered solution using a validated analytical method.

-

Gravimetric Method: Evaporate the solvent from the volumetric flask under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute) and weigh the remaining solid residue.

-

Chromatographic Method (HPLC-UV): Dilute the filtered solution with a suitable mobile phase and analyze it using a calibrated HPLC-UV system. The concentration can be determined from a pre-established calibration curve.

-

Spectroscopic Method (UV-Vis): If the compound has a distinct chromophore, its concentration can be determined by measuring the absorbance at a specific wavelength using a UV-Vis spectrophotometer and a calibration curve.

-

-

Data Calculation: Calculate the solubility in the desired units (e.g., g/100 g solvent, mole fraction). Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Factors Influencing Solubility

The solubility of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate in organic solvents is influenced by several factors inherent to both the solute and the solvent:

-

Solute-Solvent Interactions: The principle of "like dissolves like" is paramount. Solvents with similar polarity and hydrogen bonding capabilities to Methyl 3,5-di-tert-butyl-4-hydroxybenzoate are likely to be more effective. The phenolic hydroxyl group can act as a hydrogen bond donor, while the ester carbonyl group can act as a hydrogen bond acceptor.

-

Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the lattice energy of the solid and the forces between solvent molecules.

-

Crystal Polymorphism: The crystalline form of the solid can significantly impact its solubility. Different polymorphs of the same compound can exhibit different free energies and, consequently, different solubilities.

-

Solvent Properties: The dielectric constant, polarity, and hydrogen bonding capacity of the organic solvent play a crucial role in its ability to solvate the solute molecules.

By systematically investigating these factors, researchers and drug development professionals can gain a comprehensive understanding of the solubility behavior of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate, enabling its effective utilization in various applications.

An In-depth Technical Guide on the Physical Characteristics of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and spectroscopic characteristics of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate, a compound of interest in various scientific and industrial fields, including its role as an antioxidant. This document collates essential data on its molecular properties, thermal behavior, and spectroscopic profile. Detailed experimental protocols for the determination of these characteristics are provided to ensure reproducibility and accuracy in research settings. Furthermore, a logical workflow for the comprehensive characterization of this compound is presented visually to guide researchers in their analytical endeavors.

Introduction

Methyl 3,5-di-tert-butyl-4-hydroxybenzoate, a derivative of benzoic acid, is a sterically hindered phenolic compound. Its molecular structure, featuring two bulky tert-butyl groups flanking a hydroxyl group, imparts significant antioxidant properties by stabilizing the phenoxyl radical formed during the scavenging of free radicals. Understanding the physical characteristics of this compound is paramount for its application in drug development, materials science, and as a chemical intermediate. This guide aims to be a centralized resource for researchers, providing key physical data and standardized methodologies for its characterization.

Molecular and Physical Properties

The fundamental molecular and physical properties of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate are summarized in the tables below. These values have been compiled from various chemical databases and supplier specifications.

Table 1: General and Molecular Properties

| Property | Value | Source(s) |

| Chemical Name | Methyl 3,5-di-tert-butyl-4-hydroxybenzoate | [1][2] |

| Synonyms | Methyl 3,5-bis(1,1-dimethylethyl)-4-hydroxybenzoate, 4-Hydroxy-3,5-di-tert-butylbenzoic acid methyl ester | N/A |

| CAS Number | 2511-22-0 | [1][2] |

| Molecular Formula | C₁₆H₂₄O₃ | [1][2] |

| Molecular Weight | 264.36 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder | [1] |

Table 2: Thermal and Solubility Properties

| Property | Value | Source(s) |

| Melting Point | 161.5 - 167.5 °C | [1] |

| Boiling Point | Predicted: ~350-400 °C at 760 mmHg (Decomposes) | N/A |

| Solubility | Soluble in methanol, ethanol, acetone, and other organic solvents. Insoluble in water. | N/A |

| Predicted logP | 4.8 | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate.

Table 3: Key Spectroscopic Data

| Technique | Key Peaks/Signals | Source(s) |

| FTIR (KBr Pellet) | ~3630 cm⁻¹ (O-H, sharp), ~2960 cm⁻¹ (C-H), ~1700 cm⁻¹ (C=O, ester), ~1600, 1480 cm⁻¹ (C=C, aromatic) | [3] |

| ¹H NMR (CDCl₃) | δ ~7.8 ppm (s, 2H, Ar-H), δ ~5.4 ppm (s, 1H, Ar-OH), δ ~3.9 ppm (s, 3H, -OCH₃), δ ~1.4 ppm (s, 18H, -C(CH₃)₃) | [3] |

| ¹³C NMR (CDCl₃) | δ ~167 ppm (C=O), δ ~159 ppm (C-OH), δ ~137 ppm (Ar-C), δ ~127 ppm (Ar-CH), δ ~122 ppm (Ar-C), δ ~52 ppm (-OCH₃), δ ~34 ppm (-C(CH₃)₃), δ ~30 ppm (-C(CH₃)₃) | N/A |

| Mass Spectrometry (EI) | m/z 264 [M]⁺, 249 [M-CH₃]⁺, 205 [M-C(CH₃)₃]⁺ | [3] |

Experimental Protocols

The following section details the methodologies for determining the key physical and spectroscopic properties of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate.

Melting Point Determination

Apparatus: Capillary melting point apparatus.

Procedure:

-

A small amount of the crystalline sample is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rate of 10-20 °C/min until the temperature is about 20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C/min.

-

The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

Fourier-Transform Infrared (FTIR) Spectroscopy

Apparatus: FTIR spectrometer.

Procedure (KBr Pellet Method):

-

Approximately 1-2 mg of the sample is ground with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.

-

A portion of the mixture is transferred to a pellet press.

-

A pressure of 7-10 tons is applied for several minutes to form a transparent or translucent pellet.

-

The pellet is placed in the sample holder of the FTIR spectrometer.

-

The spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet should be subtracted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Apparatus: NMR spectrometer (e.g., 300 MHz or higher).

Procedure for ¹H and ¹³C NMR:

-

Approximately 5-10 mg of the sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm), although modern spectrometers can reference the residual solvent peak.

-

The NMR tube is placed in the spectrometer's probe.

-

The magnetic field is shimmed to achieve homogeneity.

-

The ¹H and ¹³C NMR spectra are acquired using appropriate pulse sequences and acquisition parameters.

Gas Chromatography-Mass Spectrometry (GC-MS)

Apparatus: Gas chromatograph coupled to a mass spectrometer.

Procedure:

-

A dilute solution of the sample (e.g., 1 mg/mL) is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

The GC is equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

The oven temperature program is set to start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 280 °C), and hold for a few minutes to ensure elution of the compound.

-

1 µL of the sample solution is injected into the GC.

-

The mass spectrometer is set to scan a mass range that includes the molecular weight of the compound (e.g., m/z 50-300).

-

The retention time of the compound is recorded, and the mass spectrum of the eluting peak is analyzed.

Workflow for Physical and Spectroscopic Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a synthesized or obtained sample of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate.

References

An In-depth Technical Guide on the Antioxidant Mechanism of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal metabolic processes. An imbalance between the production of ROS and the body's ability to counteract their harmful effects leads to oxidative stress, a condition implicated in the pathophysiology of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. Antioxidants are crucial molecules that can neutralize ROS, thereby mitigating oxidative damage.

Methyl 3,5-di-tert-butyl-4-hydroxybenzoate (Figure 1) is a synthetic antioxidant belonging to the family of hindered phenols. Its chemical structure, featuring a phenolic hydroxyl group sterically hindered by two bulky tert-butyl groups, is key to its antioxidant function.[2] This guide will delve into the fundamental mechanisms by which this compound exerts its antioxidant effects, including direct radical scavenging and potential modulation of cellular antioxidant pathways.

Figure 1: Chemical Structure of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate

Caption: 2D structure of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate.

Core Antioxidant Mechanism: Radical Scavenging

The principal antioxidant mechanism of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate is its ability to act as a radical scavenger. This process is primarily driven by the donation of a hydrogen atom from its phenolic hydroxyl (-OH) group to a free radical (R•), effectively neutralizing the radical and terminating the damaging chain reaction.[2]

The reaction can be represented as follows:

Ar-OH + R• → Ar-O• + RH

Where:

-

Ar-OH represents Methyl 3,5-di-tert-butyl-4-hydroxybenzoate.

-

R• is a free radical.

-

Ar-O• is the resulting phenoxy radical.

-

RH is the neutralized free radical.

The efficacy of this process is enhanced by two key structural features of the molecule:

-

The Phenolic Hydroxyl Group: This group provides the readily donatable hydrogen atom.

-

Steric Hindrance: The two bulky tert-butyl groups positioned ortho to the hydroxyl group play a crucial role in stabilizing the resulting phenoxy radical (Ar-O•). This steric hindrance prevents the phenoxy radical from participating in further pro-oxidant reactions and promotes its stability through resonance delocalization of the unpaired electron across the aromatic ring.

Caption: Hydrogen atom donation by Methyl 3,5-di-tert-butyl-4-hydroxybenzoate.

Potential Cellular Antioxidant Mechanisms: The Nrf2 Pathway

Beyond direct radical scavenging, it is plausible that Methyl 3,5-di-tert-butyl-4-hydroxybenzoate may exert antioxidant effects through the modulation of cellular signaling pathways. One of the most critical pathways in the cellular defense against oxidative stress is the Keap1-Nrf2 pathway.[3]

While direct evidence for the activation of the Nrf2 pathway by Methyl 3,5-di-tert-butyl-4-hydroxybenzoate is not yet established, studies on structurally similar phenolic compounds, such as Methyl 3,4-dihydroxybenzoate, have demonstrated the ability to upregulate the nuclear factor erythroid 2-related factor 2 (Nrf2).[4][5]

Hypothesized Nrf2 Activation:

Under homeostatic conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds, including some phenolic antioxidants, can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes.[3]

Upregulation of these genes leads to an enhanced cellular antioxidant capacity. Key Nrf2 target genes include:

-

Superoxide Dismutase (SOD): Catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide.

-

Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen.

-

Heme Oxygenase-1 (HO-1): An enzyme with antioxidant and anti-inflammatory properties.

-

NAD(P)H Quinone Dehydrogenase 1 (NQO1): A detoxifying enzyme that catalyzes the two-electron reduction of quinones.[3][4]

Caption: Hypothesized activation of the Nrf2 pathway.

Quantitative Data

A comprehensive search of the scientific literature did not yield specific quantitative data (e.g., IC50 values) for the antioxidant activity of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate from standardized assays such as DPPH or ABTS. The following table is provided as a template for how such data would be presented if it were available. For context, IC50 values for the related antioxidant Butylated Hydroxytoluene (BHT) are often in the micromolar range in various assays.

Table 1: Antioxidant Activity of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate (Illustrative)

| Assay | Endpoint | Result | Reference |

| DPPH Radical Scavenging | IC50 (µM) | Data not available | - |

| ABTS Radical Scavenging | IC50 (µM) | Data not available | - |

| Cellular Antioxidant Assay | IC50 (µM) | Data not available | - |

Experimental Protocols

The following are detailed, generalized protocols for common in vitro antioxidant assays that could be employed to quantify the antioxidant activity of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[2]

Materials:

-

Methyl 3,5-di-tert-butyl-4-hydroxybenzoate

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

Positive controls (e.g., Ascorbic acid, Trolox, BHT)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM stock solution of DPPH in methanol. The solution should exhibit a deep violet color.

-

Preparation of Test Compound Solutions: Prepare a series of concentrations of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate in methanol.

-

Reaction Setup: In a 96-well plate or cuvettes, add a specific volume of the DPPH solution to each well/cuvette. Then, add a small volume of the different concentrations of the test compound or positive control. A blank containing only methanol and a control containing DPPH solution and methanol should also be prepared.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at 517 nm.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

-

Data Analysis: The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

Caption: General workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.

Materials:

-

Methyl 3,5-di-tert-butyl-4-hydroxybenzoate

-

ABTS

-

Potassium persulfate

-

Methanol or other suitable solvent

-

Positive controls (e.g., Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

Dilution of ABTS•+ Solution: Before use, dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Preparation of Test Compound Solutions: Prepare a series of concentrations of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate in methanol.

-

Reaction Setup: Add a small volume of the test compound or positive control to a specific volume of the diluted ABTS•+ solution.

-

Incubation: Incubate the reaction mixtures at room temperature for a specified time (e.g., 6 minutes).

-

Measurement: Measure the absorbance of the solutions at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

-

Data Analysis: The antioxidant activity can be expressed as an IC50 value or in terms of Trolox Equivalent Antioxidant Capacity (TEAC).

Caption: General workflow for the ABTS radical scavenging assay.

Conclusion

Methyl 3,5-di-tert-butyl-4-hydroxybenzoate is a hindered phenolic antioxidant with a primary mechanism of action centered on the donation of a hydrogen atom to neutralize free radicals. Its structural features, particularly the sterically hindered phenolic hydroxyl group, confer stability to the resulting phenoxy radical, making it an effective radical scavenger. While direct experimental evidence is currently lacking for this specific compound, it is plausible that it may also exert antioxidant effects through the activation of the Keap1-Nrf2 signaling pathway, a mechanism observed in structurally similar molecules. Further research is warranted to quantify the antioxidant efficacy of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate using standardized in vitro and cellular assays and to elucidate its precise molecular interactions within biological systems. The experimental protocols and theoretical frameworks provided in this guide offer a solid foundation for such future investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Methyl 3,4-dihydroxybenzoate alleviates oxidative damage in granulosa cells by activating Nrf2 antioxidant pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methyl 3,4-dihydroxybenzoate alleviates oxidative damage in granulosa cells by activating Nrf2 antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: NMR Spectra Analysis of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectra of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate, a common antioxidant and a valuable building block in organic synthesis. The characteristic ¹H and ¹³C NMR spectral data are presented in a clear, tabular format to facilitate interpretation and comparison. Furthermore, comprehensive, step-by-step protocols for sample preparation and the acquisition of high-quality 1D NMR spectra are provided for researchers and professionals in the field of drug development and chemical analysis.

Introduction

Methyl 3,5-di-tert-butyl-4-hydroxybenzoate is a phenolic compound widely utilized for its antioxidant properties, which help prevent oxidative degradation in various materials. In the context of drug development, it and its derivatives are of interest for their potential therapeutic applications. Accurate structural elucidation and purity assessment are paramount in chemical and pharmaceutical research, and NMR spectroscopy stands as one of the most powerful analytical techniques for this purpose. This application note serves as a practical guide to understanding the NMR spectral features of this compound and outlines a standardized protocol for obtaining reproducible NMR data.

Data Presentation

The NMR spectral data for Methyl 3,5-di-tert-butyl-4-hydroxybenzoate is summarized below. The ¹H NMR data was obtained from experimental results, while the ¹³C NMR data is estimated based on spectral data from structurally similar compounds due to the absence of readily available experimental peak lists in the searched literature.

Table 1: ¹H NMR Spectral Data for Methyl 3,5-di-tert-butyl-4-hydroxybenzoate

| Signal | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1 | 7.90 | Singlet | 2H | Ar-H |

| 2 | 5.67 | Singlet | 1H | -OH |

| 3 | 3.88 | Singlet | 3H | -OCH₃ |

| 4 | 1.46 | Singlet | 18H | -C(CH₃)₃ |

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

Table 2: Estimated ¹³C NMR Spectral Data for Methyl 3,5-di-tert-butyl-4-hydroxybenzoate

| Signal | Estimated Chemical Shift (δ) ppm | Assignment |

| 1 | 166.5 | C=O |

| 2 | 158.0 | Ar-C-OH |

| 3 | 138.5 | Ar-C-C(CH₃)₃ |

| 4 | 125.0 | Ar-C-H |

| 5 | 122.0 | Ar-C-COOCH₃ |

| 6 | 52.0 | -OCH₃ |

| 7 | 34.5 | -C(CH₃)₃ |

| 8 | 30.0 | -C(CH₃)₃ |

Note: The ¹³C NMR data is an estimation based on known chemical shifts for similar structures and should be confirmed with experimental data.

Experimental Protocols

Sample Preparation for NMR Analysis

This protocol outlines the standard procedure for preparing a sample of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate for NMR spectroscopy.

-

Weighing the Sample: Accurately weigh approximately 10-20 mg of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry vial.

-

Solvent Selection and Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to the vial. Ensure the solvent is of high purity to avoid extraneous signals in the spectrum.

-

Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If necessary, the sample can be gently warmed to aid dissolution.

-

Filtering: To remove any particulate matter that could affect the magnetic field homogeneity, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Protocol for 1D NMR Data Acquisition (Bruker Spectrometer)

This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra on a Bruker NMR spectrometer.

-

Instrument Setup:

-

Log in to the spectrometer software (e.g., TopSpin).

-

Create a new dataset by providing a unique name, experiment number, and directory.

-

-

Sample Insertion and Locking:

-

Insert the prepared NMR tube into the spinner turbine.

-

Wipe the outside of the NMR tube and spinner with a lint-free tissue.

-

Place the spinner in the sample gauge to ensure the correct sample depth.

-

Eject the previous sample and insert the new sample into the magnet.

-

In the software, select the appropriate solvent from the lock menu (e.g., DMSO-d₆). The system will automatically lock onto the deuterium signal of the solvent.

-

-

Shimming:

-

Perform automatic shimming by using the topshim command to optimize the magnetic field homogeneity.

-

-

¹H NMR Acquisition:

-

Load a standard proton experiment parameter set.

-

Set the number of scans (ns), typically 8 to 16 for a sample of this concentration.

-

Set the receiver gain automatically using the rga command.

-

Start the acquisition by typing zg.

-

Once the acquisition is complete, the Free Induction Decay (FID) will be displayed.

-

-

¹³C NMR Acquisition:

-

Create a new experiment for the ¹³C spectrum.

-

Load a standard carbon experiment parameter set with proton decoupling (e.g., zgpg30).

-

Set the number of scans (ns), which will be significantly higher than for ¹H NMR (e.g., 128 or more) due to the lower natural abundance of ¹³C.

-

Set the receiver gain automatically (rga).

-

Start the acquisition (zg).

-

-

Data Processing:

-

Fourier transform the FID to obtain the spectrum (ft or ef).

-

Phase the spectrum automatically (apk) or manually to ensure all peaks are in the positive phase.

-

Perform baseline correction (abs) to obtain a flat baseline.

-

Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H).

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Pick the peaks to generate a peak list with their chemical shifts.

-

Mandatory Visualization

The following diagrams illustrate the molecular structure and the logical workflow for NMR analysis.

Caption: Molecular structure of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate with atom numbering.

Caption: Workflow for NMR spectra analysis from sample preparation to final report.

Application Note: Analysis of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate by Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the qualitative and quantitative analysis of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate, a common hindered phenolic antioxidant, using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology covers sample preparation, derivatization, instrument parameters, and data analysis.

Introduction

Methyl 3,5-di-tert-butyl-4-hydroxybenzoate is a synthetic phenolic antioxidant widely used to prevent oxidative degradation in materials such as polymers, plastics, and oils.[1] Its sterically hindered phenolic structure allows it to act as a radical scavenger, thereby enhancing the stability and longevity of various products.[2] Accurate and reliable quantification of this compound is crucial for quality control, stability studies, and formulation development.

Gas chromatography-mass spectrometry is a powerful technique for the analysis of semi-volatile compounds like Methyl 3,5-di-tert-butyl-4-hydroxybenzoate. However, the presence of a polar hydroxyl group can lead to poor chromatographic peak shape and reduced volatility. To address this, a derivatization step is often employed to convert the polar analyte into a more volatile and thermally stable derivative prior to GC-MS analysis.[3][4] This application note details a robust method involving silylation followed by GC-MS analysis.

Experimental Protocol

Sample Preparation (Extraction from a Polymer Matrix)

This protocol describes a generic liquid-liquid extraction for isolating Methyl 3,5-di-tert-butyl-4-hydroxybenzoate from a polymer matrix.

Materials:

-

Polymer sample

-

Dichloromethane (DCM), HPLC grade

-

Methanol, HPLC grade

-

Hexane, HPLC grade

-

Deionized water

-

Sodium sulfate, anhydrous

-

Vortex mixer

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Accurately weigh approximately 1 gram of the polymer sample into a glass centrifuge tube.

-

Add 10 mL of dichloromethane to the tube.

-

Vortex the mixture for 5 minutes to dissolve the polymer and extract the analyte.

-

Add 5 mL of methanol to precipitate the polymer.

-

Vortex for another 2 minutes.

-

Centrifuge the sample at 4000 rpm for 10 minutes.

-

Carefully decant the supernatant into a clean round-bottom flask.

-

Repeat the extraction process (steps 2-7) with a fresh aliquot of DCM and combine the supernatants.

-

Evaporate the combined solvent to dryness using a rotary evaporator at 40°C.

-

Re-dissolve the residue in 2 mL of hexane for the derivatization step.

Derivatization (Silylation)